molecular formula C8H10F2N4 B14421870 2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine CAS No. 84875-66-1

2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine

Cat. No.: B14421870
CAS No.: 84875-66-1
M. Wt: 200.19 g/mol
InChI Key: CJNAGQXKAVOECZ-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines, which are heterocyclic compounds containing a ring structure composed of three carbon atoms and three nitrogen atoms. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions, and a piperidin-1-yl group at the 6 position of the triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

The synthesis of 2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine typically involves the reaction of 2,4-difluoro-1,3,5-triazine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidin-1-yl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

84875-66-1

Molecular Formula

C8H10F2N4

Molecular Weight

200.19 g/mol

IUPAC Name

2,4-difluoro-6-piperidin-1-yl-1,3,5-triazine

InChI

InChI=1S/C8H10F2N4/c9-6-11-7(10)13-8(12-6)14-4-2-1-3-5-14/h1-5H2

InChI Key

CJNAGQXKAVOECZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)F)F

Origin of Product

United States

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